1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine
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Overview
Description
The compound contains several functional groups including a triazole, pyridazine, and azetidine ring. The presence of these heterocyclic rings suggests that the compound could have potential biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized via reactions involving hydrazonoyl halides .Molecular Structure Analysis
The compound has a complex structure with multiple rings including a cyclopropyl, triazole, pyridazine, and azetidine ring. These rings are likely to influence the compound’s reactivity and potential biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple nitrogen atoms could make the compound a potential hydrogen bond donor and acceptor .Scientific Research Applications
Anticancer Applications
Compounds with a 1,2,4-triazolo[4,3-b]pyridazine structure have been found to exhibit anticancer properties . They can interact with various enzymes and receptors in the biological system, making them potentially useful in cancer treatment .
Antimicrobial Applications
These compounds have also shown antimicrobial activity . They can inhibit the growth of various types of bacteria and other microorganisms, making them potentially useful in the treatment of infectious diseases .
Analgesic and Anti-inflammatory Applications
1,2,4-Triazolo[4,3-b]pyridazine derivatives have been found to have analgesic and anti-inflammatory properties . This makes them potentially useful in the treatment of pain and inflammation-related conditions .
Antioxidant Applications
These compounds have demonstrated antioxidant activity . They can neutralize harmful free radicals in the body, potentially helping to prevent various health conditions .
Antiviral Applications
1,2,4-Triazolo[4,3-b]pyridazine derivatives have shown antiviral properties . They can inhibit the replication of viruses, making them potentially useful in the treatment of viral infections .
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This makes them potentially useful in the treatment of conditions related to these enzymes .
Antitubercular Applications
1,2,4-Triazolo[4,3-b]pyridazine derivatives have shown antitubercular activity . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
High-Energy Materials
In addition to their medicinal applications, these compounds have also been used to construct new low-sensitivity high-energy materials . This makes them potentially useful in various industrial applications .
Mechanism of Action
Target of action
Compounds containing the 1,2,4-triazolo[4,3-b]pyridazine scaffold have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Therefore, the compound “1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine” might interact with a variety of biological targets.
Mode of action
Compounds with similar structures have been known to interact with their targets through hydrogen bond accepting and donating characteristics, making specific interactions with different target receptors .
Biochemical pathways
Without specific information on the compound, it’s challenging to accurately describe the biochemical pathways it might affect. Based on the pharmacological activities of similar compounds, it could potentially influence pathways related to inflammation, cancer progression, microbial infection, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds to predict their absorption, distribution, metabolism, and excretion .
Result of action
Given the pharmacological activities of similar compounds, it might induce changes at the cellular level that result in anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects .
Future Directions
properties
IUPAC Name |
1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-[2-(triazol-1-yl)ethyl]azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N9/c1-22(8-9-24-7-6-17-21-24)13-10-23(11-13)15-5-4-14-18-19-16(12-2-3-12)25(14)20-15/h4-7,12-13H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJJWAOWNKQSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C=CN=N1)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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